![molecular formula C24H25NO4S B14581814 L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- CAS No. 61137-70-0](/img/structure/B14581814.png)
L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- is a derivative of L-cysteine, an amino acid that contains a thiol group. This compound is often used in organic synthesis as a protecting group for the thiol functionality, which is crucial in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- typically involves the protection of the thiol group in L-cysteine. One common method is the reaction of L-cysteine with bis(4-methoxyphenyl)phenylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Weak acids like acetic acid or dilute hydrochloric acid.
Major Products Formed
Oxidation: Disulfides of L-cysteine.
Reduction: Free thiol groups.
Substitution: L-cysteine and bis(4-methoxyphenyl)phenylmethanol.
Scientific Research Applications
L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Helps in studying protein folding and structure by protecting thiol groups.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for various pharmaceuticals.
Industry: Used in the production of cosmetics and food additives.
Mechanism of Action
The primary mechanism of action for L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- involves the protection of the thiol group in L-cysteine. This protection prevents unwanted side reactions during chemical synthesis. The compound interacts with molecular targets by forming stable covalent bonds with the thiol group, thereby shielding it from reactive species .
Comparison with Similar Compounds
Similar Compounds
Dimethoxytrityl (DMT): Another protecting group used in nucleoside synthesis.
Benzylthiol: Used for thiol protection but less stable than bis(4-methoxyphenyl)phenylmethyl.
Uniqueness
L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where other protecting groups might fail .
Properties
CAS No. |
61137-70-0 |
|---|---|
Molecular Formula |
C24H25NO4S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-amino-3-[bis(4-methoxyphenyl)-phenylmethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H25NO4S/c1-28-20-12-8-18(9-13-20)24(17-6-4-3-5-7-17,30-16-22(25)23(26)27)19-10-14-21(29-2)15-11-19/h3-15,22H,16,25H2,1-2H3,(H,26,27) |
InChI Key |
MMPGFLZZIDSTQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl selenocyanate](/img/structure/B14581741.png)
![1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one](/img/structure/B14581743.png)
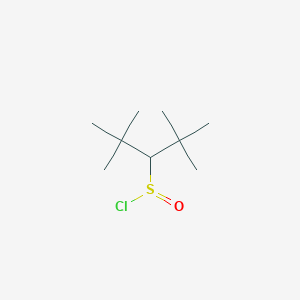
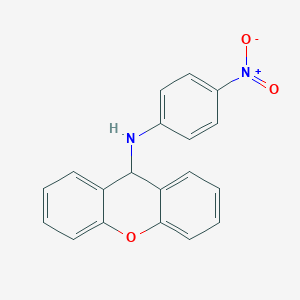
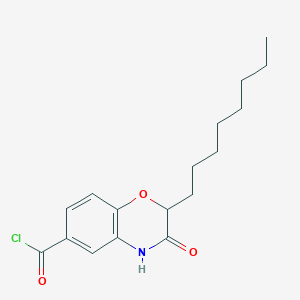
![3-[(E)-(Butylimino)methyl]phenol](/img/structure/B14581764.png)
![2-{2-[([1,1'-Biphenyl]-4-yl)oxy]propan-2-yl}-2-methyloxirane](/img/structure/B14581784.png)
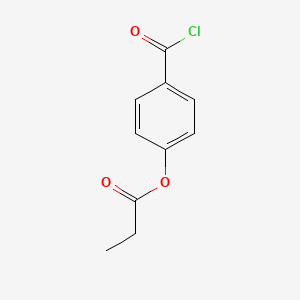
![1-[([1,1'-Biphenyl]-4-yl)oxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-one](/img/structure/B14581792.png)
![4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14581800.png)
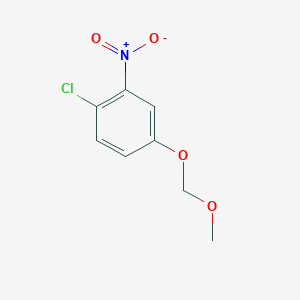
![[Tris(4-chlorophenyl)methyl]phosphanium bromide](/img/structure/B14581810.png)
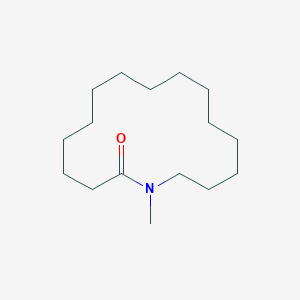
![1,2,3-Trichloro-4-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14581819.png)
